Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-
Description
Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]- is a sulfonyl fluoride derivative characterized by a 4-methoxyphenylamino substituent at the second carbon of the ethanesulfonyl backbone. The 4-methoxyphenyl group introduces aromaticity and hydrogen-bonding capability, which may enhance solubility in polar solvents or interaction with biological targets compared to fully fluorinated analogs.
Properties
CAS No. |
129504-46-7 |
|---|---|
Molecular Formula |
C9H12FNO3S |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(4-methoxyanilino)ethanesulfonyl fluoride |
InChI |
InChI=1S/C9H12FNO3S/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13/h2-5,11H,6-7H2,1H3 |
InChI Key |
JTKHPBZSAWIHPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common method involves the reaction of 2-[(4-methoxyphenyl)amino]-ethanesulfonic acid with thionyl fluoride (SOF) to yield the desired ethanesulfonyl fluoride.
Reaction Conditions: The reaction typically occurs under anhydrous conditions and at elevated temperatures.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized using similar principles.
Chemical Reactions Analysis
Reactivity: Ethanesulfonyl fluoride can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the nature of the nucleophile or reagent used.
Scientific Research Applications
Chemistry: Ethanesulfonyl fluoride serves as a versatile building block in organic synthesis, especially for introducing the sulfonyl fluoride functionality.
Biology and Medicine: Researchers use it in the design of enzyme inhibitors, prodrugs, and bioconjugates due to its reactivity with nucleophiles.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
Targets: Ethanesulfonyl fluoride likely interacts with biological macromolecules (e.g., proteins, enzymes) through nucleophilic attack on the sulfonyl fluoride group.
Pathways: Its mechanism of action involves covalent modification of specific amino acid residues (e.g., serine, cysteine) within target proteins.
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituent on the ethanesulfonyl fluoride backbone critically determines chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Polarity: The 4-methoxyphenylamino group in the target compound likely increases polarity compared to fully fluorinated analogs (e.g., ), improving aqueous solubility .
- Reactivity: Fluorinated substituents (e.g., in ) enhance electrophilicity at the sulfonyl fluoride group, favoring thiol-reactive covalent bonding. The amino group in the target compound may slow hydrolysis but enable secondary interactions (e.g., hydrogen bonding) .
- Biological Activity: Sulfonylureas like metsulfuron-methyl () inhibit plant enzymes, whereas simpler sulfonyl fluorides (e.g., isopropyl variant in ) show tissue-specific inhibition in neurological models.
Functional and Application Differences
- Enzyme Inhibition: Ethanesulfonyl fluoride derivatives with small substituents (e.g., isopropyl) exhibit dose-dependent inhibition in brain and muscle tissues at 3–30 mg/kg .
- Agrochemical Use: Sulfonylurea herbicides () rely on triazine-linked sulfonyl groups for plant enzyme targeting. While the target compound lacks this motif, its sulfonyl fluoride core and methoxy group may enable novel herbicidal mechanisms .
- Synthetic Utility: Iodine-containing analogs () are intermediates in cross-coupling reactions, whereas the target’s amino group could facilitate click chemistry or bioconjugation .
Physicochemical Properties (Hypothetical Data)
Notes:
Biological Activity
Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-, also known by its CAS number 129504-46-7, is a compound that has garnered attention in various fields of research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a sulfonyl fluoride group attached to an amine with a methoxyphenyl substituent. Its molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur in its structure. The sulfonyl fluoride moiety is particularly significant for its reactivity and potential interactions with biological molecules.
The biological activity of Ethanesulfonyl fluoride primarily stems from the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in proteins, particularly enzymes. Such interactions can lead to the inhibition or modification of enzyme activity, influencing various biochemical pathways.
Biological Activity Overview
- Enzyme Inhibition : The compound is utilized as a probe in studying enzyme mechanisms. Its ability to covalently modify active sites enables researchers to investigate enzyme kinetics and dynamics.
- Medicinal Chemistry : Ethanesulfonyl fluoride is explored as a precursor in the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
- Chemical Biology : Its role as a probe for biological systems allows for insights into cellular processes and interactions.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Mechanism Studies : Research has demonstrated that the compound effectively inhibits specific enzymes by forming stable covalent bonds with nucleophilic residues within the enzyme's active site. This has been particularly useful in understanding the mechanisms of action for various metabolic enzymes.
- Drug Development Applications : In medicinal chemistry, Ethanesulfonyl fluoride has been used as a building block in the synthesis of novel compounds targeting metabolic pathways involved in diseases such as cancer and metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity and purity of ethanesulfonyl fluoride derivatives, such as 2-[(4-methoxyphenyl)amino]ethanesulfonyl fluoride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the phenyl ring and sulfonyl fluoride group. Cross-validate coupling constants (e.g., for fluorine interactions) .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for sulfonyl fluoride (S=O stretch at ~1350–1200 cm) and methoxy groups (C-O stretch at ~1250 cm) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, particularly for fluorine-containing fragments .
Q. What safety protocols are critical when handling sulfonyl fluoride derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Sulfonyl fluorides are reactive and may hydrolyze to toxic byproducts .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste Disposal : Segregate fluorinated waste and consult certified disposal services to prevent environmental contamination .
Q. How can researchers synthesize 2-[(4-methoxyphenyl)amino]ethanesulfonyl fluoride, and what are common intermediates?
- Methodological Answer :
- Synthetic Route : Start with 4-methoxyaniline as the primary amine source. React with ethanesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate. Fluorination can be achieved via halogen exchange (e.g., using KF or tetrabutylammonium fluoride) .
- Key Intermediates : Ethanesulfonyl chloride and 4-methoxyaniline derivatives. Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for sulfonyl fluoride derivatives across different studies?
- Methodological Answer :
- Dose-Response Analysis : Compare inhibition profiles at varying concentrations (e.g., 3–30 mg/kg in rodent models) to identify non-linear effects .
- Receptor Binding Assays : Use radioligand displacement studies to differentiate target-specific vs. off-target interactions. For example, fluorinated analogs may exhibit altered binding kinetics due to electronegativity .
- Metabolite Screening : Analyze metabolic stability using liver microsomes to rule out activity loss due to rapid degradation .
Q. How do electronic effects of the 4-methoxyphenyl group influence the reactivity of ethanesulfonyl fluoride derivatives in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Employ DFT calculations to assess electron density distribution. The methoxy group’s electron-donating nature increases nucleophilic attack susceptibility at the sulfonyl fluoride moiety .
- Kinetic Studies : Compare reaction rates with analogs lacking the methoxy group (e.g., 4-fluorophenyl derivatives). Use stopped-flow spectroscopy to quantify activation parameters .
Q. What advanced techniques are recommended for studying the interaction of 2-[(4-methoxyphenyl)amino]ethanesulfonyl fluoride with neurological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
- Crystallography : Resolve co-crystal structures to map binding sites and hydrogen-bonding interactions.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- In Vivo Imaging : Use F-labeled analogs for PET imaging to track brain penetration and target engagement .
Key Considerations for Researchers
- Structural Confirmation : Always cross-validate NMR/IR data with computational models (e.g., Gaussian) to resolve ambiguities in fluorine-containing compounds .
- Biological Replication : Account for species-specific metabolism (e.g., murine vs. human CYP450 isoforms) when translating in vitro to in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
